molecular formula C30H55N9O13 B14193611 L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine CAS No. 849598-10-3

L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine

Cat. No.: B14193611
CAS No.: 849598-10-3
M. Wt: 749.8 g/mol
InChI Key: CZWYXHTVXHTXPG-KAPOZRNASA-N
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Description

L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine: is a peptide composed of seven amino acids: L-glutamine, L-serine, L-valine, L-threonine, L-serine, L-threonine, and L-lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.

    Reduction: The peptide bonds can be reduced to form amines.

    Substitution: The amino groups in lysine can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones from hydroxyl groups.

    Reduction: Formation of amines from peptide bonds.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. This can result in various biological effects, such as cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-arginine
  • L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-histidine
  • L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-phenylalanine

Uniqueness

L-Glutaminyl-L-seryl-L-valyl-L-threonyl-L-seryl-L-threonyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of lysine, with its positively charged side chain, can influence the peptide’s interaction with negatively charged biomolecules and its overall solubility and stability.

Properties

CAS No.

849598-10-3

Molecular Formula

C30H55N9O13

Molecular Weight

749.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C30H55N9O13/c1-13(2)21(37-25(46)18(11-40)35-24(45)16(32)8-9-20(33)44)27(48)39-23(15(4)43)29(50)36-19(12-41)26(47)38-22(14(3)42)28(49)34-17(30(51)52)7-5-6-10-31/h13-19,21-23,40-43H,5-12,31-32H2,1-4H3,(H2,33,44)(H,34,49)(H,35,45)(H,36,50)(H,37,46)(H,38,47)(H,39,48)(H,51,52)/t14-,15-,16+,17+,18+,19+,21+,22+,23+/m1/s1

InChI Key

CZWYXHTVXHTXPG-KAPOZRNASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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